Aristeromycin diphosphate

Description

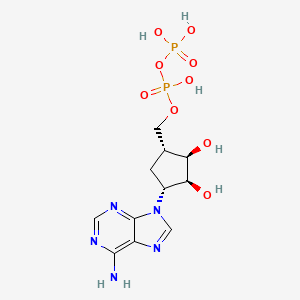

Aristeromycin diphosphate is a carbocyclic nucleoside analog characterized by a unique cyclopentane ring replacing the ribose sugar found in canonical nucleotides. It is biosynthetically related to neplanocin A, with studies suggesting that aristeromycin is derived from neplanocin A in Streptomyces citricolor via enzymatic modifications . The compound’s diphosphate derivative, cyclic this compound ribose, is a synthetic mimic of cyclic adenosine diphosphate ribose (cADPR), a secondary messenger critical for intracellular calcium (Ca²⁺) mobilization . Unlike cADPR, this compound ribose exhibits enhanced metabolic stability due to its resistance to enzymatic hydrolysis, making it a potent tool for studying Ca²⁺-dependent signaling pathways . Its structural rigidity and diphosphate moiety enable high-affinity interactions with ryanodine receptors, which regulate calcium release from endoplasmic reticulum stores .

Properties

IUPAC Name |

[(1R,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-24-27(22,23)25-26(19,20)21/h3-6,8-9,17-18H,1-2H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKGUIGSGFJDL-GCXDCGAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962577 | |

| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42578-93-8 | |

| Record name | Aristeromycin diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042578938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Carbocyclic Framework Construction

The synthesis of this compound begins with the construction of its carbocyclic core. A prominent approach starts with d-ribose , which undergoes a series of transformations to form a cyclopentenone intermediate. This intermediate is critical for establishing the carbocyclic structure mimicking ribose in natural nucleosides. For instance, d-ribose is converted to d-cyclopentenone (4 ) via a multi-step process involving hydroxyl protection and ketone formation. Subsequent 1,4-conjugate addition with Gilman reagent yields cyclopentanone derivatives, which are fluorinated at the 6′-position using Selectfluor to introduce bioisosteric fluorine atoms.

Phosphorylation to Diphosphate

The final step involves phosphorylation of the 5′-hydroxyl group to generate the diphosphate moiety. A validated method employs cyanoethyl phosphate and N,N′-dicyclohexylcarbodiimide (DCC) for monophosphate formation, followed by conversion to a morpholidate intermediate using 2,2′-dithiodipyridine and triphenylphosphine . Reaction with inorganic phosphate yields this compound (ArDP) with a 50% yield.

Table 1: Key Reagents and Conditions in Chemical Synthesis

Enzymatic Biosynthesis via Ari2

Role of Ari2 in Cyclitol Phosphate Formation

In Streptomyces citricolor, the enzyme Ari2 (a myo-inositol-1-phosphate synthase ortholog) catalyzes the formation of a five-membered cyclitol phosphate from d-fructose 6-phosphate (F6P) . This reaction involves NAD+-dependent oxidation of C5-OH to generate an enolate intermediate, which undergoes aldol condensation to form the cyclitol ring. Retention of deuterium from (6S)-d-[6-²H₁]glucose in aristeromycin confirms the pro-R proton abstraction at C6 of F6P.

Post-Cyclitol Modifications

Following cyclitol phosphate formation, the biosynthetic pathway involves amination and adenylation steps to introduce the adenine moiety. Comparative genomic analysis of the S. citricolor gene cluster reveals homologs of nucleoside phosphorylases and kinases, suggesting enzymatic phosphorylation to yield the diphosphate.

Table 2: Enzymatic Steps in Ari2-Catalyzed Biosynthesis

| Step | Enzyme/Reaction | Product | Reference |

|---|---|---|---|

| Cyclitol formation | Ari2, NAD+, F6P | Five-membered cyclitol | |

| Amination | Putative aminotransferase | Aminocyclitol | |

| Phosphorylation | Nucleoside diphosphate kinase | This compound |

Phosphorylation Strategies and Challenges

Protection-Deprotection Chemistry

The 2′,3′-hydroxyl groups of aristeromycin are protected as an isopropylidene ketal prior to phosphorylation to prevent side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) or enzymatic hydrolysis with alkaline phosphatase .

Prodrug Approaches to Enhance Bioavailability

To circumvent cytotoxicity associated with 5′-phosphorylation, phosphoramidate prodrugs have been developed. For example, coupling aristeromycin with S-acetylthioethyl (SATE) groups masks the phosphate until intracellular activation. This strategy improves membrane permeability and reduces off-target effects.

Comparative Analysis of Synthetic vs. Biosynthetic Methods

Yield and Scalability

Chemical synthesis offers modularity for structural analogs (e.g., 6′-fluoro derivatives) but suffers from low overall yields (30–50%) due to multi-step sequences. In contrast, biosynthesis leverages enzymatic efficiency but is limited to natural pathways unless genetically engineered.

Chemical Reactions Analysis

Types of Reactions: Aristeromycin diphosphate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can convert this compound into its reduced forms, which may have different biological properties.

Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .

Scientific Research Applications

Antiviral Applications

Aristeromycin diphosphate has been extensively studied for its antiviral properties, particularly against RNA viruses. Several studies have highlighted its efficacy in inhibiting the replication of various coronaviruses, including Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

- Mechanism of Action : The compound acts by targeting S-adenosylhomocysteine hydrolase, which plays a crucial role in viral RNA capping. By inhibiting this enzyme, this compound disrupts the methylation of viral RNA, thereby impairing viral replication .

-

Case Studies :

- A study demonstrated that low-micromolar concentrations of 6′,6′-difluoro-aristeromycin (a derivative) significantly inhibited MERS-CoV replication in cell cultures. It was found that treatment prior to or shortly after infection effectively reduced viral progeny production .

- Another investigation identified 6′-fluorinated aristeromycins as potential broad-spectrum antiviral agents with significant activity against multiple RNA viruses, showcasing the versatility of aristeromycin derivatives in antiviral drug development .

Anticancer Properties

The potential of this compound extends to cancer research due to its ability to inhibit cellular proliferation.

- Mechanism : It is believed that the compound interferes with cellular signaling pathways involved in tumor growth and survival. This interference can result in apoptosis (programmed cell death) in cancerous cells.

- Research Findings : Studies have indicated that aristeromycin derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, making them promising candidates for further development as anticancer agents .

Calcium Signaling Research

This compound has been investigated for its role as a calcium-releasing agent.

- Biological Activity : It mimics the actions of cyclic adenosine diphosphate ribose, mobilizing calcium ions within cells. This property is essential for studying calcium signaling pathways and their implications in various physiological processes .

- Applications in Research : Researchers utilize this compound to explore calcium-mediated signaling mechanisms in different biological contexts, including muscle contraction and neurotransmitter release.

Synthetic Applications

The synthesis of this compound involves several methods that are relevant for chemical research and pharmaceutical development.

- Synthesis Methods : The compound can be synthesized through chemo-enzymatic routes involving the activation of aristeromycin 5’-phosphate with phosphochloridate. This method allows for the creation of cyclic analogues that enhance biological activity .

Summary Table of Applications

Mechanism of Action

Aristeromycin diphosphate exerts its effects by mimicking the biological activities of cyclic adenosine diphosphate ribose. It acts as a calcium-releasing agent, mobilizing calcium ions within cells. This process involves the activation of calcium channels and the release of calcium from intracellular stores. The compound’s structure allows it to interact with specific molecular targets and pathways involved in calcium signaling .

Comparison with Similar Compounds

Table 1: Key Comparative Data of this compound and Related Compounds

Mechanistic and Therapeutic Comparisons

- cADPR vs. This compound Ribose : While both mobilize Ca²⁺, aristeromycin’s carbocyclic structure prevents degradation by cADPR hydrolases, enabling prolonged activity in cellular assays .

- ADP/GDP vs. Aristeromycin : ADP and GDP are natural nucleotides involved in energy metabolism and signaling. Their structural similarity (ribose + diphosphate) allows overlapping target interactions, but aristeromycin’s carbocyclic core restricts its role to specialized Ca²⁺ signaling .

- PMEA Diphosphate : This acyclic antiviral diphosphate lacks a sugar ring, yet its diphosphate group enables binding to viral polymerases. Unlike aristeromycin, PMEA targets viral replication machinery rather than cellular signaling .

Bisphosphonates: Structural Distinctions

Bisphosphonates (e.g., zoledronate) feature a P-C-P backbone instead of the P-O-P linkage in diphosphates. Despite low Tanimoto similarity scores (0.36–0.67), some bisphosphonates inhibit enzymes like farnesyl diphosphate synthase, highlighting functional overlap with diphosphate-containing compounds . However, their non-hydrolyzable structures make them unsuitable as direct analogs for signaling studies.

Biological Activity

Aristeromycin diphosphate (ArDP) is a purine nucleoside antibiotic derived from the actinobacterium Streptomyces citricolor. This compound has garnered attention for its unique biological activities, particularly in the fields of antiviral and antibacterial research. This article explores the biological activity of ArDP, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Aristeromycin is characterized by its adenosine-like structure, which allows it to interact with various biological targets. The diphosphate form enhances its stability and bioavailability. The primary mechanism of action for ArDP involves the inhibition of S-adenosyl-l-homocysteine (SAH) hydrolase, an enzyme critical for the metabolism of adenosine in cells. By acting as a competitive inhibitor, ArDP disrupts normal cellular processes, leading to significant biological effects.

Key Mechanisms:

- Inhibition of SAH Hydrolase: This leads to an accumulation of SAH, which can disrupt methylation processes essential for RNA and DNA synthesis.

- Antiviral Activity: ArDP has been shown to inhibit viral RNA-dependent RNA polymerase (RdRp), making it effective against various RNA viruses.

Biological Activity Overview

The biological activities of ArDP can be categorized into antiviral and antibacterial effects:

Antiviral Activity

Recent studies have demonstrated that ArDP exhibits potent antiviral properties, particularly against coronaviruses. For example:

- MERS-CoV and SARS-CoV: ArDP derivatives have shown significant inhibition of these viruses in vitro. The 6′-difluoroaristeromycin (DFA), a derivative of ArDP, exhibited an EC50 value of approximately 0.2 µM against MERS-CoV and 0.5 µM against SARS-CoV . These results indicate a strong potential for developing broad-spectrum antiviral agents based on the aristeromycin scaffold.

| Virus | EC50 (µM) | Reduction in Viral Load |

|---|---|---|

| MERS-CoV | 0.2 | >3 log10 |

| SARS-CoV | 0.5 | >1 log10 |

| Zika Virus | 0.26 | Significant |

| Chikungunya Virus | 0.13 | Significant |

Antibacterial Activity

While the antibacterial spectrum of ArDP is limited compared to its antiviral properties, it has shown effectiveness against certain bacterial strains:

- Inhibition of Fungal Growth: ArDP has been reported to inhibit the growth of Pyricularia oryzae, a pathogen responsible for rice blast disease .

Case Studies and Research Findings

-

Antiviral Efficacy Against MERS-CoV:

A study conducted by Hill et al. demonstrated that DFA reduced viral progeny titers in Vero cells by more than 3 log10 when treated with concentrations above 1.2 µM . This highlights the potential for aristeromycin derivatives as therapeutic agents during viral outbreaks. -

Dual-Target Approach:

The design of fluorinated aristeromycins aimed at dual-targeting both viral RdRp and SAH hydrolase has shown promise in enhancing antiviral efficacy, suggesting a multifaceted approach to combating viral infections . -

Biosynthetic Pathways:

Research into the biosynthetic pathways of aristeromycin has revealed insights into its production and modification, which could facilitate the development of more effective analogs .

Q & A

Q. What structural modifications of aristeromycin diphosphate reduce metabolic toxicity while preserving antiviral activity?

Researchers introduce steric hindrance at the 5' position (e.g., 5'-noraristeromycin or 5'-methylaristeromycin) to block phosphorylation, a key metabolic activation step linked to cytotoxicity. These analogues retain antiviral efficacy by avoiding conversion into toxic nucleotide derivatives .

Q. Which analytical methods are critical for confirming the purity of synthesized this compound analogues?

Nuclear Magnetic Resonance (NMR) spectroscopy verifies structural integrity (e.g., methyl group addition), while high-performance liquid chromatography (HPLC) ensures >95% purity. Mass spectrometry further validates molecular weight and fragmentation patterns .

Q. How can batch-to-batch variability in this compound synthesis be minimized?

Follow pharmacopeial guidelines for reagent preparation, document synthesis conditions (solvent purity, temperature), and perform quality control via triple-phase HPLC validation using USP-certified reference standards .

Q. What in vitro assays are used to evaluate this compound’s antiviral activity?

Standard virological methods include plaque reduction assays and cytopathic effect inhibition in virus-infected cell lines. Dose-response curves quantify EC50 values to compare analogue efficacy .

Q. What mechanisms underlie this compound’s cellular toxicity?

Toxicity arises primarily from metabolic conversion to 5'-nucleotide derivatives, which disrupt cellular processes. Metabolic profiling (e.g., LC-MS) detects these derivatives in treated cell lysates .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound?

Conduct systematic reviews with supplemental searches on carbocyclic adenosine analogues. Validate findings using standardized assays (e.g., uniform ATP concentrations) and cross-reference class-based data extrapolation strategies from toxicological profiles .

Q. What frameworks improve hypothesis formulation for this compound’s mechanism of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example, compare 5'-modified analogues to wild-type compounds using predefined endpoints (e.g., IC50, cytotoxicity indices) .

Q. How can pharmacokinetic stability of this compound derivatives be optimized in preclinical models?

Administer derivatives intravenously and orally in rodent models, then measure plasma half-life via LC-MS/MS. Structural modifications (e.g., 5'-methyl groups) may enhance stability by reducing renal clearance .

Q. What statistical methods are optimal for analyzing dose-dependent antiviral effects?

Use nonlinear regression (sigmoidal dose-response curves) for EC50 calculations and ANOVA for multi-group comparisons. Intention-to-treat (ITT) analysis accounts for attrition in longitudinal studies .

Q. How do phosphorylation-blocking modifications affect this compound’s subcellular localization?

Fluorescently tagged analogues tracked via live-cell imaging show reduced nuclear accumulation in non-phosphorylatable derivatives. Subcellular fractionation studies clarify whether antiviral activity requires nuclear entry of metabolites .

Q. Methodological Notes

- Data Validation : Cross-check metabolic stability using enzymatic assays (e.g., incubation with purified kinases and ATP, followed by TLC or LC-MS to quantify phosphorylation) .

- Reproducibility : Adhere to Materials and Methods guidelines, including manufacturer details for reagents and statistical software (e.g., SPSS) for transparent data analysis .

- Literature Gaps : Prioritize studies clarifying aristeromycin’s molecular targets (e.g., viral polymerases vs. host kinases) using competitive binding assays and isogenic cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.